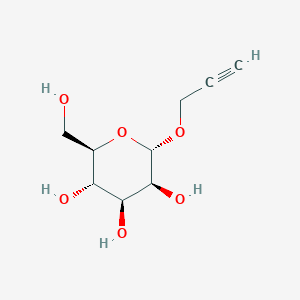

Propargyl alpha-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propargyl alpha-D-mannopyranoside is a compound with the CAS Number: 854262-01-4 . It has a molecular weight of 218.21 . It is used in research and development . Mannose is a natural monosaccharide, occurring in plants as well as microorganisms .

Synthesis Analysis

Three known preparations of propargyl-α-mannopyranoside were revisited, and products were analysed by NMR spectroscopy . The preparations were shown to yield by-products that have not been described in the literature yet . Experiments showed that one-step procedures could not provide pure propargyl-α-mannopyranoside, while a three-step procedure yielded the desired compound of high purity .

Molecular Structure Analysis

The detailed analysis of the 1 H NMR spectrum of the product revealed the presence of both pyranoside anomers and traces of furanoside anomers .

Chemical Reactions Analysis

One of the most common ways of linking a functional moiety to a structure is to use an azide-alkyne click reaction . .

Physical And Chemical Properties Analysis

Propargyl alpha-D-mannopyranoside appears as a white crystalline solid . It has a melting point of 118-120 °C . It is weakly soluble in Ethyl Acetate (EtOAc), and soluble in Ethanol (EtOH), Water (H2O), and Methanol (MeOH) .

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

Propargyl alpha-D-mannopyranoside: has been evaluated for its potential use in BNCT , a cancer treatment method that targets tumor cells with boron-containing compounds . A novel boron-containing α-d-mannopyranoside, MMT1242, was developed to improve the accumulation and retention of boron in tumor tissues. MMT1242 demonstrated high uptake and broad intracellular distribution, longer tumor retention compared to other agents, and adequate tumor-to-normal tissue accumulation ratio with low toxicity .

Synthesis of Mannosylated Structures

The ability of mannosylated structures to bind to specific biological receptors makes them valuable in biomedical applications. Propargyl alpha-D-mannopyranoside is used in the synthesis of these structures, particularly through azide-alkyne click reactions, which require a propargylated mannose derivative of high purity . This process is crucial for maintaining bioactivity and is used in the preparation of mannosylated nanocarriers for targeted delivery and cell imaging .

Organic Synthesis

In organic chemistry, propargyl alpha-D-mannopyranoside is utilized in the synthesis of propargyl derivatives. These derivatives are important for producing homopropargyl alcohols, which are valuable intermediates in the synthesis of various organic compounds .

Mechanism of Action

Future Directions

Mannosylated structures are examined in biomedical applications . The number of articles published on mannosylated structures increases every year, and a frequent theme is the preparation of mannosylated nanocarriers capable of targeted delivery . Therefore, the future direction of Propargyl alpha-D-mannopyranoside could be its use in the preparation of mannosylated nanocarriers for targeted delivery .

properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8+,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUDOWHGLWCBQ-DFTQBPQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl alpha-D-mannopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)

![(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2864073.png)

![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)

![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)